Physicochemical Profiling and Pharmacophoric Utility of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride: A Technical Guide
Physicochemical Profiling and Pharmacophoric Utility of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing lead compound pharmacokinetics and target engagement. 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) represents a highly versatile, dual-ring pharmacophore. By coupling a secondary amine-containing piperidine ring with a sulfur-containing thiomorpholine ring, this compound offers a unique physicochemical profile. This whitepaper provides an in-depth analysis of its structural properties, its mechanistic role as a bioisostere, and the self-validating experimental protocols required for its rigorous physicochemical characterization.
Structural Identity & Core Physicochemical Properties
The molecular architecture of 4-(4-Piperidinyl)thiomorpholine consists of a piperidine ring substituted at the C4 position with a thiomorpholine group. In its isolated form, it is typically supplied as a dihydrochloride salt to maximize shelf-life and aqueous solubility.
The presence of two distinct basic centers—the secondary amine of the piperidine and the tertiary amine of the thiomorpholine—dictates its ionization state across physiological pH gradients. The sulfur atom introduces a "soft" lipophilic character and acts as a weak hydrogen-bond acceptor, distinguishing it from its oxygen-containing analog, morpholine.
Table 1: Quantitative Physicochemical Profile
| Property | Value / Estimate | Causality / Significance |
| CAS Number | 871112-79-7 | Unique identifier for the dihydrochloride salt. |
| Molecular Formula | C9H20Cl2N2S | Represents the dual-protonated salt form. |
| Molecular Weight | 259.24 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5. |
| Exact Mass (Free Base) | 186.12 g/mol | Critical for LC-MS/MS mass balance tracking. |
| pKa1 (Piperidine NH) | ~10.2 | Lowered slightly from isolated due to the electron-withdrawing effect of the adjacent thiomorpholine ring. |
| pKa2 (Thiomorpholine N) | ~8.3 | Lowered from isolated due to tertiary substitution. |
| LogP (Free Base) | ~1.2 | The sulfur atom enhances lipophilicity compared to morpholine analogs, improving membrane permeability. |
| LogD (pH 7.4) | < -1.0 | Highly hydrophilic at physiological pH due to the protonation of both nitrogen centers. |
Mechanistic Role in Drug Design
The strategic incorporation of 4-(4-Piperidinyl)thiomorpholine into drug scaffolds is largely driven by bioisosterism and spatial geometry . The thiomorpholine ring frequently replaces morpholine or piperazine to modulate the metabolic stability and lipophilicity of a lead compound.
Mechanistically, the sulfur atom is a softer, more polarizable electron cloud than oxygen. This allows it to engage in favorable lipophilic interactions or weak chalcogen bonds within hydrophobic target pockets, such as the hinge region of kinases. Furthermore, the two basic nitrogens are highly effective at forming salt bridges with acidic residues (Asp/Glu) in G-Protein Coupled Receptors (GPCRs). This dual-action binding capability has been successfully leveraged in the development of and.
Figure 1: Pharmacophore mapping of 4-(4-Piperidinyl)thiomorpholine and its target interactions.
Methodologies for Physicochemical Characterization
To ensure scientific integrity during lead optimization, the physicochemical properties of this building block must be empirically validated. The following protocols are designed as self-validating systems , ensuring that environmental artifacts do not skew the data.
Protocol 1: Potentiometric pKa Determination
Because 4-(4-Piperidinyl)thiomorpholine contains two basic centers with overlapping buffering regions, high-resolution potentiometric titration is required.
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Electrolyte Preparation : Prepare a 0.15 M KCl aqueous solution. Causality: Using a standardized background electrolyte mimics physiological ionic strength and stabilizes the activity coefficients of the ions, ensuring the Nernstian response of the pH electrode is strictly correlated to proton concentration.
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Sample Solubilization : Dissolve 2.0 mg of the dihydrochloride salt in 10 mL of the 0.15 M KCl solution.
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Atmospheric Control : Blanket the titration vessel with ultra-pure Argon or Nitrogen gas. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces a systematic acidic drift at pH > 7. Purging the system prevents this artifact.
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Titration Execution : Titrate with standardized 0.1 M KOH from pH 3.0 to pH 12.0 using a micro-dispenser.
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Self-Validation (Bjerrum Plot) : Plot the average number of bound protons ( nˉ ) versus pH. The derivative of this curve must yield two distinct inflection points. If the points overlap excessively, a cosolvent extrapolation method (e.g., using methanol/water mixtures and extrapolating to 0% methanol) must be utilized to resolve the macroscopic pKa values.
Protocol 2: Shake-Flask LogD (pH 7.4) Determination
The partition coefficient dictates the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. We employ a modified approach.
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Phase Pre-saturation : Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours, then separate. Causality: Octanol and water have slight mutual solubility. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise invalidate the concentration calculations.
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Sample Spiking : Dissolve the compound in the pre-saturated PBS phase to a concentration of 100 µg/mL.
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Partitioning : Combine 1 mL of the spiked PBS with 1 mL of pre-saturated octanol in a glass vial. Shake at 25°C for 60 minutes, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions.
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Quantification : Extract aliquots from both the aqueous and organic layers. Analyze via LC-MS/MS using the exact mass of the free base (m/z 187.1 [M+H]+).
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Self-Validation (Mass Balance) : Calculate the total mass recovered from both phases. The sum must equal 100±5% of the initial spike. A failure in mass balance indicates compound degradation or adsorption to the glass vial, requiring the protocol to be repeated with silanized glassware.
Figure 2: Self-validating experimental workflow for physicochemical characterization.
Stability and Handling Considerations
As a dihydrochloride salt, 4-(4-Piperidinyl)thiomorpholine is highly stable under ambient conditions but exhibits hygroscopicity . It must be stored in a desiccator to prevent moisture absorption, which can complicate accurate gravimetric weighing during assay preparation.
Furthermore, the sulfur atom in the thiomorpholine ring is susceptible to oxidation. Prolonged exposure to oxidative stress (e.g., peroxides in aged ether solvents) can convert the thioether into a sulfoxide or a sulfone (e.g., thiomorpholine 1,1-dioxide). To maintain structural integrity, all stock solutions should be prepared in degassed solvents and stored at -20°C.
References
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Title: PubChem Compound Summary for CID 8082, Piperidine. Source: National Center for Biotechnology Information. URL:[Link]
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Title: PubChem Compound Summary for CID 67164, Thiomorpholine. Source: National Center for Biotechnology Information. URL:[Link]
- Title: Purine derivatives useful as PI3 kinase inhibitors (WO2009053716A1). Source: F. Hoffmann-La Roche AG / Google Patents.
- Title: Piperidine Derivatives as NK3 Receptor Antagonists (US20100256126A1). Source: Knust Henner et al. / Google Patents.
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Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]
